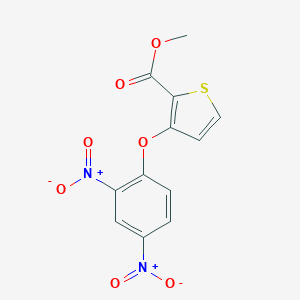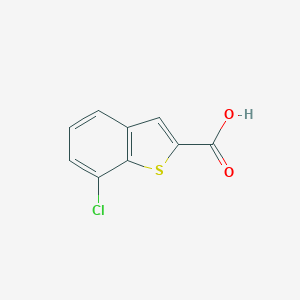
7-氯-1-苯并噻吩-2-羧酸
概述
描述
7-Chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 90407-16-2 . It has a molecular weight of 212.66 . The IUPAC name for this compound is 7-chloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid involves an aqueous solution of potassium hydroxide, 2-mercaptoacetic acid, and 2,3-dichlorobenzaldehyde . The mixture is stirred at 120° C for two hours. After cooling to room temperature, distilled water is added until the precipitated solid is dissolved, then diethyl ether is added .Molecular Structure Analysis
The InChI code for 7-Chloro-1-benzothiophene-2-carboxylic acid is 1S/C9H6ClO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,13H, (H,11,12) .Physical And Chemical Properties Analysis
7-Chloro-1-benzothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .科学研究应用
抗癌剂
7-氯-1-苯并噻吩-2-羧酸可用于合成苯并[b]噻吩-二芳基脲衍生物,这些衍生物已显示出作为抗癌剂的潜力 . 例如,化合物 17d,一种苯并[b]噻吩-二芳基脲衍生物,对 HT-29 和 A549 癌细胞系显示出很高的抗增殖活性 . 它诱导 HT-29 细胞在 G0/G1 期发生凋亡和细胞周期阻滞 .
有机合成
这种化合物是用于有机合成的重要原料和中间体 . 它可用于合成多种复杂的复杂有机化合物。
制药
7-氯-1-苯并噻吩-2-羧酸在制药行业用作生产各种药物的中间体 . 它的独特结构可以促进最终产品的药理特性。
农用化学品
在农用化学品行业,这种化合物可用于合成各种农用化学品 . 这些可以包括用于农业的杀虫剂、除草剂和其他化学品。
染料制造
7-氯-1-苯并噻吩-2-羧酸也用于染料工业 . 它可以作为合成各种染料的前体或中间体。
抗病毒剂
苯并呋喃衍生物,可以从 7-氯-1-苯并噻吩-2-羧酸合成,已显示出强大的生物活性,例如抗病毒活性 . 例如,一种新型的大环苯并呋喃化合物具有抗丙型肝炎病毒活性 .
作用机制
7-Cl-BT-2-COOH is known to possess strong acidity, which is due to the presence of a carboxylic acid group in the molecule. The acidity of the compound allows it to act as a proton donor, which is necessary for the catalytic activity of the compound. The acidity of the compound also allows it to act as a nucleophile, which is necessary for the formation of covalent bonds in organic reactions.
Biochemical and Physiological Effects
7-Cl-BT-2-COOH has been studied for its potential applications in biochemistry and physiology. The compound has been studied for its ability to act as a proton donor, which is necessary for the catalytic activity of enzymes. The compound has also been studied for its potential to act as a ligand, which is necessary for the binding of metal ions and other molecules. In addition, 7-Cl-BT-2-COOH has been studied for its potential to act as an antioxidant, which is necessary for the prevention of oxidative damage to cells.
实验室实验的优点和局限性
7-Cl-BT-2-COOH has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be synthesized in a relatively short amount of time. The compound is also soluble in a wide range of solvents, which makes it easy to use in organic synthesis. Additionally, the compound is stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 7-Cl-BT-2-COOH in laboratory experiments. The compound is a strong acid and can be corrosive to some materials, such as glass and plastic. Additionally, the compound can react with other compounds and can interfere with some reactions.
未来方向
There are several potential future directions for the use of 7-Cl-BT-2-COOH. The compound could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, the compound could be used as a ligand in the synthesis of metal complexes, which could be used in the development of new materials. The compound could also be studied further for its potential applications as an antioxidant and for its potential use in biochemistry and physiology. Finally, 7-Cl-BT-2-COOH could be used as a starting material for the synthesis of other benzothiophene derivatives, which could be used in a variety of applications.
安全和危害
The safety information for 7-Chloro-1-benzothiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
7-chloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXOHLXWCUMMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436661 | |
| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90407-16-2 | |
| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
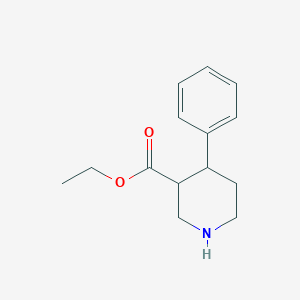




![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
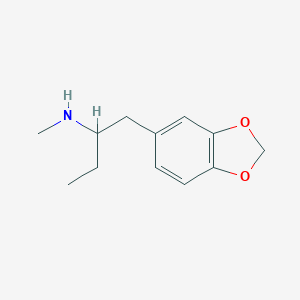

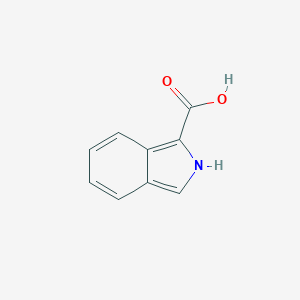
![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
